molecular formula C13H10ClF2NO2 B14051638 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one

Katalognummer: B14051638
Molekulargewicht: 285.67 g/mol
InChI-Schlüssel: FZHLVWQHANPQIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one is a chemical compound with a complex structure that includes a chlorinated phenyl group, a difluoromethyl group, and a methoxypyridinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include halogenation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorophenol
  • 5-Chloro-2-(difluoromethyl)phenyl)methanol

Uniqueness

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H10ClF2NO2

Molekulargewicht

285.67 g/mol

IUPAC-Name

4-[5-chloro-2-(difluoromethyl)phenyl]-5-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C13H10ClF2NO2/c1-19-11-6-17-12(18)5-10(11)9-4-7(14)2-3-8(9)13(15)16/h2-6,13H,1H3,(H,17,18)

InChI-Schlüssel

FZHLVWQHANPQIT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.